3,5-二溴-2-甲氧基吡嗪

描述

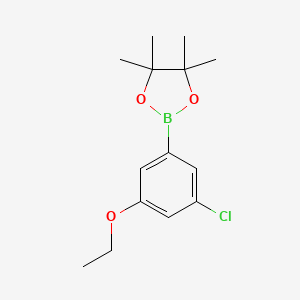

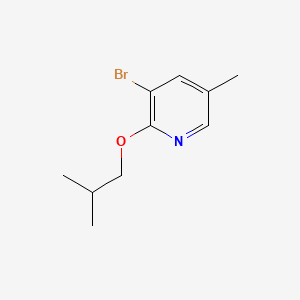

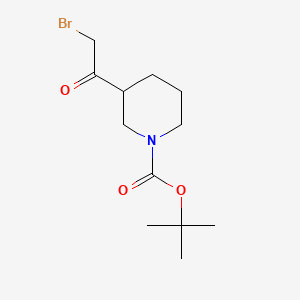

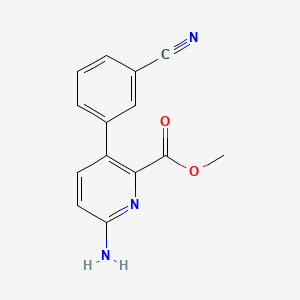

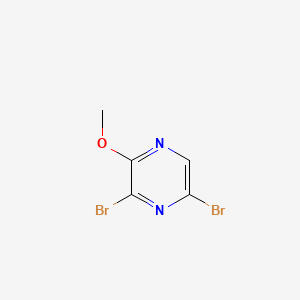

“3,5-Dibromo-2-methoxypyrazine” is a chemical compound with the molecular formula C5H4Br2N2O . It has a molecular weight of 267.91 . The IUPAC name for this compound is 3,5-dibromo-2-methoxypyrazine .

Molecular Structure Analysis

The InChI code for 3,5-Dibromo-2-methoxypyrazine is 1S/C5H4Br2N2O/c1-10-5-4(7)9-3(6)2-8-5/h2H,1H3 . This code provides a specific description of the molecule’s structure.

Physical and Chemical Properties Analysis

3,5-Dibromo-2-methoxypyrazine has a density of 2.0±0.1 g/cm3 . It has a boiling point of 249.9±35.0 °C at 760 mmHg . The compound has a molar refractivity of 44.5±0.3 cm3 . It has a polar surface area of 35 Å2 and a molar volume of 132.3±3.0 cm3 .

科学研究应用

葡萄酒风味中的甲氧基吡嗪

甲氧基吡嗪,包括 3,5-二溴-2-甲氧基吡嗪,对葡萄酒的风味特征有很大贡献,赋予草本、绿色和植物的感官属性。研究发现了一种特定的甲基转移酶,VvOMT3,它对葡萄浆果中甲氧基吡嗪合成的最后一步至关重要,特别影响赤霞珠等品种中 3-异丁基-2-甲氧基吡嗪 (IBMP) 的含量。甲氧基吡嗪的存在和浓度受遗传因素、葡萄园实践和环境条件的影响,所有这些都会影响葡萄酒质量和消费者感知 (Dunlevy 等人,2013)。

分析和对葡萄酒香气的影响

已经开发出分析技术来识别和量化复杂基质(如葡萄酒)中的甲氧基吡嗪,包括 3,5-二溴-2-甲氧基吡嗪,以了解它们对葡萄酒香气的影响。这些方法包括气相色谱和质谱,揭示了甲氧基吡嗪作为“霉味”或“瓢虫味”异味的存在,突出了它们在促进理想和不理想葡萄酒香气中的双重作用。这些见解对于葡萄酒行业管理这些化合物以达到理想的风味特征至关重要 (Slabizki 等人,2014)。

甲氧基吡嗪的生物合成和环境影响

葡萄中甲氧基吡嗪的生物合成,包括影响其水平的环境和葡萄栽培因素,已得到广泛研究。光照、作物水平和葡萄栽培实践已被证明会影响葡萄浆果中甲氧基吡嗪的浓度,从而影响葡萄酒中的甲氧基吡嗪浓度。这些研究突出了葡萄生化和环境因素之间复杂的相互作用,提供了有关如何控制甲氧基吡嗪水平以获得最佳葡萄酒风味的见解 (Dunlevy 等人,2013;Alberts 等人,2016)。

甲氧基吡嗪主导型葡萄酒的补救策略

对减少葡萄酒中不良甲氧基吡嗪影响的策略的研究导致了创新方法,例如使用磁性聚合物和特定的葡萄酒封口类型来吸附和去除葡萄酒中的这些化合物。这些补救措施为酿酒师提供了管理甲氧基吡嗪水平(包括 3,5-二溴-2-甲氧基吡嗪)的实用解决方案,以确保葡萄酒质量满足消费者的期望 (Liang 等人,2018;Pickering 等人,2010)。

安全和危害

属性

IUPAC Name |

3,5-dibromo-2-methoxypyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2O/c1-10-5-4(7)9-3(6)2-8-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODAPRNRDPTFIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(N=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。